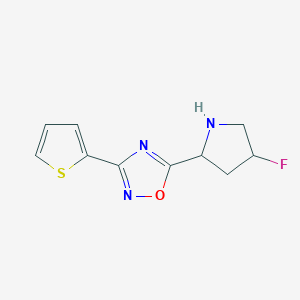
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H10FN3OS and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have been explored for their potential in sensing applications. Novel thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated favorable properties as aniline sensors through fluorescence quenching mechanisms. These compounds exhibit high quenching constants, suggesting their utility in the detection of aniline via fluorescence quenching (L. Naik, I. Khazi, & G. H. Malimath, 2018).
Cytotoxic Evaluation
Research into novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has shown these compounds to possess anticancer properties. Synthesized compounds were evaluated for their cytotoxicity against various cell lines, highlighting the potential of these molecules in cancer therapy (V. Adimule et al., 2014).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been synthesized and assessed for their antifungal and apoptotic activity against Candida species. Some compounds exhibited potent antifungal activity, and apoptotic effects on Candida, suggesting their use as antifungal agents (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).
Antimicrobial Activities
Several studies have focused on the synthesis and characterization of novel 1,3,4-oxadiazole derivatives for antimicrobial applications. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains (A. Kaneria et al., 2016).
Herbicidal Activity
Research into 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety has shown these compounds to possess moderate to high herbicidal activity against various graminaceous plants, highlighting their potential in agriculture (H. Tajik & A. Dadras, 2011).
Optoelectronic Properties
The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, with findings indicating their potential application in OLEDs, solar cells, chemosensors, and explosive detection. These studies have combined experimental and theoretical approaches to characterize the photophysical and electrochemical properties of these compounds (M. Thippeswamy et al., 2021).
Energy Transfer Studies
Energy transfer studies using derivatives of thiophene substituted 1,3,4-oxadiazoles have been conducted, demonstrating their utility in Förster resonance energy transfer (FRET) applications. This includes potential uses in energy transfer dye lasers (ETDL) to improve efficiency and photostability (L. Naik et al., 2018).
Eigenschaften
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-6-4-7(12-5-6)10-13-9(14-15-10)8-2-1-3-16-8/h1-3,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZZBAUZDCUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


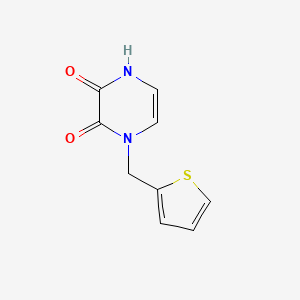
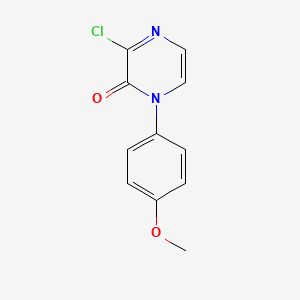
![(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1478633.png)
![2-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1478634.png)
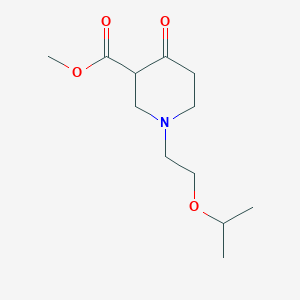
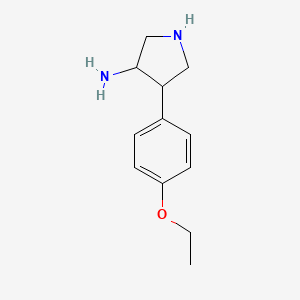
![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)

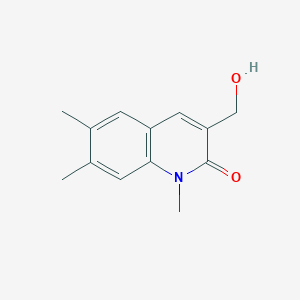
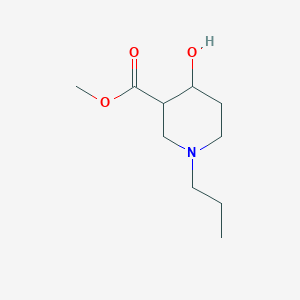
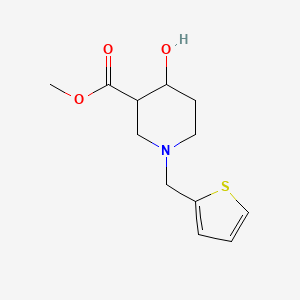
![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)
